(S)-phenyl 2-cyanopyrrolidine-1-carboxylate
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Overview
Description
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure, which includes a pyrrolidine ring and a cyanopyrrolidine moiety, makes it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate typically involves the following steps:
N-tert-butoxycarbonylation: This step involves the protection of the amine group of L-prolinamide using tert-butyl chloroformate to form N-Boc-L-prolinamide.
Amide Dehydration: The protected amine is then subjected to dehydration using reagents such as thionyl chloride or phosphorus oxychloride to yield (S)-1-Boc-2-cyanopyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of proline-containing peptides. This inhibition can modulate various physiological processes, including cognitive functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-cyanopyrrolidine-1-carboxylate
- Benzyl (S)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both a phenyl group and a cyanopyrrolidine moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
phenyl (2S)-2-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-5-4-8-14(10)12(15)16-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8H2/t10-/m0/s1 |
InChI Key |
WNTQYLXBHHBSDO-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OC2=CC=CC=C2)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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